

Application Notes and Protocols for CG-806 (Luxepatinib) in Cell-Based Assays

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Compound of Interest

Compound Name: CG-806

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These application notes provide detailed protocols for utilizing **CG-806**, a potent, orally available, multi-kinase inhibitor, in various cell-based assays. **CG-806**, also known as Luxepatinib, has demonstrated significant anti-leukemic activity by co-targeting key kinases involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2][3] This document offers comprehensive guidance on preparing and using **CG-806** for in vitro studies, along with methods to assess its biological effects on cancer cells.

Mechanism of Action

CG-806 is a first-in-class pan-FLT3/pan-BTK inhibitor that non-covalently binds to and inhibits the activity of both wild-type and mutant forms of FLT3 and BTK. Its multi-targeted approach allows it to overcome resistance mechanisms associated with single-target inhibitors.[2][4] By inhibiting FLT3, BTK, and Aurora kinases, **CG-806** effectively suppresses downstream signaling pathways crucial for cancer cell growth and survival, such as the AKT, ERK, and NF- κ B pathways, leading to cell cycle arrest and apoptosis.[1][4][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of CG-806 in various leukemia cell lines.

Cell Line	Cancer Type	FLT3 Status	BTK Status	IC50 (nM)	Assay Duration
MOLM-13	AML	ITD	-	<1	72h
MOLM-14	AML	ITD	-	<1	72h
MV4-11	AML	ITD	-	1.1	72h
Ba/F3	Pro-B	FLT3-ITD	-	10.0	72h
MEC-1	CLL	-	-	32.0	72h

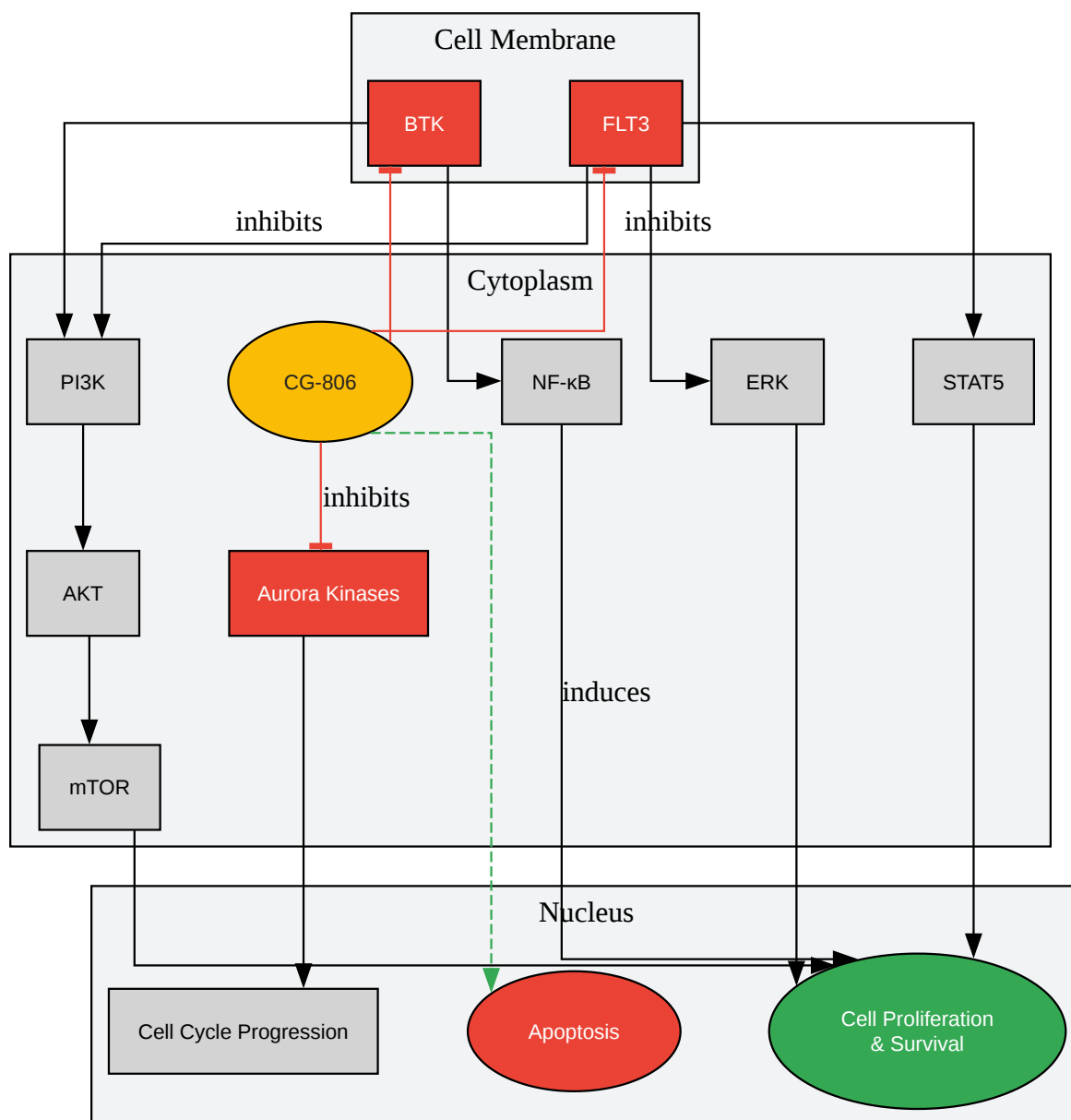
Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Comparative IC50 values of CG-806 and other FLT3 inhibitors in Ba/F3 cells transfected with FLT3-ITD.

Inhibitor	IC50 (nM)
CG-806	10.0
Quizartinib	115.3
Gilteritinib	98.4
Crenolanib	257.6

Data from referenced study.[\[1\]](#)

Signaling Pathway Diagrams



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Caption: **CG-806** inhibits FLT3, BTK, and Aurora kinases, blocking downstream pro-survival pathways.

Experimental Protocols

Protocol 1: Preparation of CG-806 Stock Solution

- **Reconstitution:** **CG-806** is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability/Proliferation Assay (MTS/XTT Assay)

This protocol is adapted from methodologies used in studies evaluating **CG-806**'s effect on cell proliferation.^{[9][10]}

- **Cell Seeding:**
 - Culture the desired cancer cell lines (e.g., MV4-11, MOLM-13 for AML; MEC-1 for CLL) under standard conditions (37°C, 5% CO₂).
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
 - Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) or stabilize.
- **Compound Treatment:**
 - Prepare serial dilutions of **CG-806** from the stock solution in complete culture medium. A typical concentration range to test would be 0.1 nM to 10 µM.
 - Add the desired final concentrations of **CG-806** to the appropriate wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
 - Incubate the cells with the compound for 48-72 hours.^[1]
- **MTS/XTT Reagent Addition:**

- After the incubation period, add 20 μ L of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
- Data Acquisition:
 - Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of **CG-806** that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for assessing cell viability after **CG-806** treatment using an MTS/XTT assay.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis and has been used to characterize the effects of **CG-806**.^[1]

- Cell Treatment:
 - Seed cells in a 6-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
 - Treat the cells with various concentrations of **CG-806** (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control for 24-48 hours.
- Cell Harvesting and Staining:

- Harvest the cells (including any floating cells) by centrifugation.
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour of staining.
 - Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
 - Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
 - Quantify the percentage of apoptotic cells in each treatment group.



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Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Protocol 4: Western Blot Analysis of Kinase Inhibition

This protocol allows for the assessment of **CG-806**'s inhibitory effect on specific signaling proteins.[9]

- Cell Treatment and Lysis:
 - Treat cells with **CG-806** at desired concentrations and time points (e.g., 1 or 24 hours).[9]

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FLT3, FLT3, p-BTK, BTK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

CG-806 is a promising multi-kinase inhibitor with potent activity against various hematological malignancies. The protocols outlined in these application notes provide a framework for researchers to effectively prepare and utilize **CG-806** in cell-based assays to investigate its mechanism of action and therapeutic potential. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

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